Dde-Orn(Fmoc)-OH
Overview
Description
Dde-Orn(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the Dde group and the Fmoc group. These protecting groups are used to prevent unwanted reactions during the synthesis process, allowing for the selective deprotection and subsequent reactions at specific stages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dde-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The Dde group is introduced to protect the amino group, while the Fmoc group is used to protect the carboxyl group. The reaction conditions often involve the use of organic solvents and specific reagents to achieve selective protection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure efficiency and consistency. Quality control measures are implemented to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dde-Orn(Fmoc)-OH undergoes various types of reactions, including:
Deprotection Reactions: The Dde and Fmoc groups can be selectively removed under specific conditions to expose the amino and carboxyl groups for further reactions.
Coupling Reactions: The exposed amino and carboxyl groups can participate in peptide bond formation, allowing for the synthesis of longer peptide chains.
Common Reagents and Conditions
Deprotection: The Dde group can be removed using hydrazine, while the Fmoc group is typically removed using piperidine.
Coupling: Common reagents for coupling reactions include carbodiimides (e.g., DIC, EDC) and activating agents (e.g., HOBt, HOAt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.
Scientific Research Applications
Dde-Orn(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, allowing for the study of their structure and function.
Biology: Peptides synthesized using this compound are used in biological assays to study protein interactions, enzyme activity, and cellular processes.
Medicine: Peptides synthesized using this compound are used in drug development and therapeutic applications, including the design of peptide-based drugs and vaccines.
Industry: It is used in the production of peptide-based materials and products, such as biomaterials and diagnostic tools.
Mechanism of Action
The mechanism of action of Dde-Orn(Fmoc)-OH involves the selective protection and deprotection of the amino and carboxyl groups of ornithine. The Dde group provides temporary protection to the amino group, preventing unwanted reactions during the synthesis process. The Fmoc group protects the carboxyl group and can be removed under mild conditions to allow for further reactions. This selective protection and deprotection enable the stepwise synthesis of peptides with high precision.
Comparison with Similar Compounds
Similar Compounds
Boc-Orn(Fmoc)-OH: Similar to Dde-Orn(Fmoc)-OH, but uses the Boc group for amino protection.
Cbz-Orn(Fmoc)-OH: Uses the Cbz group for amino protection.
Fmoc-Orn(Boc)-OH: Uses the Fmoc group for carboxyl protection and the Boc group for amino protection.
Uniqueness
This compound is unique due to the use of the Dde group, which provides a different deprotection profile compared to Boc and Cbz groups. This allows for greater flexibility in peptide synthesis, particularly in cases where selective deprotection is required.
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXWJOGKQWRDEE-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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